1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Description
1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H14ClN5O and its molecular weight is 219.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these molecular targets .
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms . It is capable of exerting its modulatory actions simultaneously at multiple targets . The neurotransmitter receptors and receptor ionophores it interacts with include Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of Agmatine is currently under investigation. Isotopically labelled compounds of agmatine have been developed to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound.
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are not well-characterized. The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-aminobutyl)triazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOUYZSERDDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCCN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.